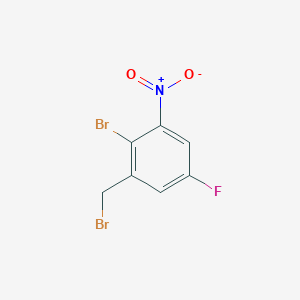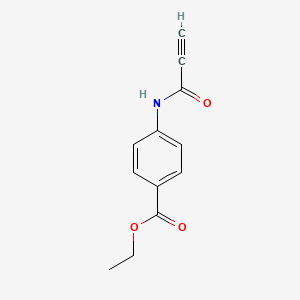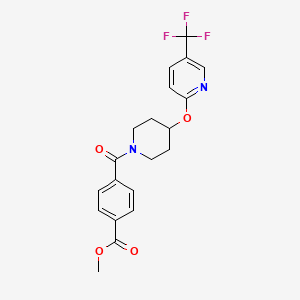
2-Bromo-5-fluoro-3-nitrobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-3-nitrobenzyl bromide: is an organic compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl bromide can be achieved through a multi-step process involving the bromination, nitration, and fluorination of benzyl bromide. The typical synthetic route includes:
Nitration: The addition of a nitro group to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes:
Diazotization: Formation of a diazonium salt intermediate.
Bromination: Reaction with cuprous bromide in hydrobromic acid at elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-fluoro-3-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-Bromo-5-fluoro-3-aminobenzyl bromide.
Oxidation: Formation of various oxidized benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-3-nitrobenzyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-3-nitrobenzyl bromide involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluorobenzaldehyde: Used as a precursor in material science.
2-Hydroxy-5-nitrobenzyl bromide: Used in protein modification.
3-Nitrobenzyl bromide: Known for its reactivity in organic synthesis.
Uniqueness: 2-Bromo-5-fluoro-3-nitrobenzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct reactivity and versatility in chemical reactions compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-bromo-1-(bromomethyl)-5-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(10)2-6(7(4)9)11(12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKTUCLNNJGCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2925844.png)
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
![3-(4-Methoxyphenyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2925848.png)

![N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2925851.png)



![N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide](/img/structure/B2925860.png)


![isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2925865.png)
![1,6,7-trimethyl-8-(2-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925866.png)
